molecular formula C15H15N5O B2763659 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2199132-79-9

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No. B2763659
CAS RN: 2199132-79-9
M. Wt: 281.319
InChI Key: ALYAKTGPWSUWFP-UHFFFAOYSA-N
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Description

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H15N5O and its molecular weight is 281.319. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Research and Drug Development

Compounds with complex structures, such as the one you've mentioned, are often of interest in the development of new pharmaceuticals. Researchers study these molecules for their interactions with biological targets, which could lead to the discovery of new medications. For example, compounds that affect specific enzymes or receptors in the brain might be investigated as potential treatments for neurological conditions. The detailed study of "5-amino-2-(trifluoromethyl)pyridine" demonstrated its toxicity and potential for causing methemoglobinemia and toxic encephalopathy upon inhalation, highlighting the importance of understanding the biological effects of chemical compounds (Tao et al., 2022).

Metabolism and Toxicology Studies

Compounds with unique structures are also valuable in studies of metabolism and toxicology. Researchers investigate how these molecules are processed in the body, their potential toxic effects, and how they can be safely handled. For instance, the study of metabolites of heterocyclic amines in humans provided insights into the dietary exposure to carcinogens and their metabolism by human enzymes and intestinal bacteria, showing how chemical compounds are processed and excreted by the human body (Vanhaecke et al., 2008).

Biomarker Identification

Chemical compounds can also be used as tools in the identification of biomarkers for various diseases. For example, oxidatively modified proteins in the blood have been studied as potential biomarkers for Alzheimer's disease, demonstrating how chemical analysis can contribute to the understanding and diagnosis of chronic conditions (Conrad et al., 2000).

Environmental and Occupational Health

Research into chemical compounds often extends into the field of environmental and occupational health, studying the exposure to and effects of chemicals in various settings. This includes investigating the presence of pesticides in populations and understanding the implications for public health policy and safety regulations (Babina et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets.

properties

IUPAC Name

2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11-4-5-14(21)20(18-11)10-12-8-19(9-12)15-13(7-16)3-2-6-17-15/h2-6,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYAKTGPWSUWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

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